(s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality (s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-[(1S)-1-aminoethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUVAASUKJSNRV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCN(CC1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Authored by: Gemini, Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and well-characterized building blocks. (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, identified by its CAS number 1036027-87-8, has emerged as a pivotal intermediate in this domain.[1][2] Its unique structural architecture, featuring a chiral center and orthogonally protected amino groups, offers chemists a valuable scaffold for constructing complex molecular targets. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of central nervous system (CNS) agents and other biologically active compounds.[3]

Core Chemical and Physical Properties

The physical and chemical properties of a synthetic intermediate are fundamental to its handling, storage, and application in multi-step syntheses. (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is typically a colorless to light yellow liquid.[2] A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2][4] |

| Molecular Weight | 228.33 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow Liquid | [2] |

| Boiling Point | 310.3 ± 15.0 °C (Predicted) | [2] |

| Density | 1.019 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 10.60 ± 0.29 (Predicted) | [2] |

| Storage Temperature | 2-8°C, protected from light, stored under inert gas | [1][2] |

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen renders that amine significantly less basic and nucleophilic, allowing for selective reactions at the primary amine of the ethyl side chain. The predicted pKa likely corresponds to the protonated primary amine, highlighting its availability for reactions under appropriate conditions.

Structural Elucidation: Spectroscopic Data

While specific spectra are proprietary to manufacturers, the structure of (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate can be unequivocally confirmed through standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the tert-butyl group as a singlet around 1.4 ppm. The protons on the piperidine ring would appear as a series of multiplets in the aliphatic region. The methine proton of the chiral center on the aminoethyl group would likely be a multiplet, and the protons of the methyl group would be a doublet. The two protons of the primary amine would typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the Boc group around 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would be visible, as would the distinct carbons of the piperidine ring and the aminoethyl side chain.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 229.18.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the carbamate in the Boc group, and C-H stretching vibrations of the aliphatic parts of the molecule.

Synthesis and Reactivity

The synthesis of piperidine derivatives is a well-established area of organic chemistry. A common approach to synthesizing compounds like (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate involves the elaboration of a pre-formed piperidine ring. A plausible synthetic route is outlined below.

Caption: Plausible synthetic workflow for (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

This synthetic strategy leverages the reactivity of the ketone in 1-Boc-4-piperidone. The introduction of the cyano group followed by an asymmetric reduction establishes the desired stereocenter. The final reduction of the nitrile yields the target primary amine.

The reactivity of this molecule is dominated by the two nitrogen atoms. The Boc-protected piperidine nitrogen is largely unreactive under standard conditions, allowing for a wide range of transformations to be performed on the primary amine of the side chain. This primary amine can undergo reactions such as:

-

Alkylation

-

Acylation

-

Reductive amination

-

Formation of sulfonamides

The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to liberate the piperidine nitrogen for further functionalization. This orthogonal protection scheme is a key feature that makes this compound a valuable building block.

Applications in Drug Discovery

(S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various biologically active compounds.[1] Its structure is particularly relevant for the development of agents targeting the central nervous system.[3] The piperidine scaffold is a common motif in many CNS drugs, and the chiral aminoethyl side chain can be crucial for specific interactions with biological targets such as receptors and enzymes.

This intermediate is utilized in the synthesis of:

-

Antidepressants and Antipsychotics: The structural features of this molecule are amenable to the synthesis of compounds that modulate neurotransmitter systems.[3]

-

Agents for Neurological Disorders: It is a building block for molecules being investigated for the treatment of conditions like Alzheimer's disease and other cognitive impairments.[1] The ability to modify the primary amine allows for the introduction of various pharmacophores to optimize drug potency, selectivity, and pharmacokinetic properties.[3]

The chirality of the molecule is of utmost importance, as different stereoisomers of a drug can have vastly different pharmacological activities and safety profiles. The "(S)" configuration of this intermediate ensures the stereospecific synthesis of the final active pharmaceutical ingredient.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.[4]

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |

A standard laboratory safety workflow should be followed when working with this compound.

Caption: Recommended safety workflow for handling (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

First-Aid Measures:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[5]

-

Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth.[5]

-

Inhalation: If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

(S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a highly valuable and versatile building block for pharmaceutical research and development. Its well-defined stereochemistry, orthogonal protecting groups, and convenient reactivity profile make it an ideal starting material for the synthesis of complex nitrogen-containing heterocyclic compounds, particularly those with applications in the treatment of central nervous system disorders. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory.

References

-

PubChem. tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Wünsch, B., et al. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

-

Watson International. Safety Data Sheet: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]

-

MySkinRecipes. tert-Butyl 4-[(1S)-1-aminoethyl]piperidine-1-carboxylate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

-

MySkinRecipes. TERT-BUTYL 4-(1-AMINOETHYL)PIPERIDINE-1-CARBOXYLATE. [Link]

-

Supporting Information. [Link]

-

Wang, M., et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

PubChem. 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester. National Center for Biotechnology Information. [Link]

-

Wikipedia. 1-Boc-4-AP. [Link]

-

PubChem. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Orsini, F., et al. Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate. [Link]

-

PubChem. tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Wang, M., et al. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]

-

Rut, W., et al. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. [Link]

-

PubChem. tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

- 1. tert-Butyl 4-[(1S)-1-aminoethyl]piperidine-1-carboxylate [myskinrecipes.com]

- 2. (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate CAS-no-1036027-87-8 - Career Henan Chemical Co. [coreychem.com]

- 3. TERT-BUTYL 4-(1-AMINOETHYL)PIPERIDINE-1-CARBOXYLATE [myskinrecipes.com]

- 4. tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate | C12H24N2O2 | CID 22647295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

The Strategic Role of (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate in Asymmetric Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of pharmaceuticals and biologically active natural products.[1][2] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and its capacity to form critical interactions with biological targets.[1] The introduction of chirality to the piperidine ring, as seen in (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, elevates its significance, enabling nuanced and highly specific modulation of pharmacological activity.[3][4] This guide provides an in-depth analysis of this key chiral building block, covering its chemical identity, properties, stereoselective synthesis, and critical applications in modern drug development.

Compound Identification and Physicochemical Properties

(S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a chiral piperidine derivative valued as a key intermediate in the synthesis of complex pharmaceutical agents.[5][6] The presence of a stereocenter and orthogonally protected amino groups makes it a versatile synthon for constructing molecules with defined three-dimensional architectures.

The specific stereoisomer, the (S)-enantiomer, is identified by CAS Number 1036027-87-8 .[5][6] The racemic mixture is assigned CAS Number 455267-29-5 .[7][8]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1036027-87-8 ((S)-enantiomer) | [5][6] |

| 455267-29-5 (racemate) | [7][8] | |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [7][8] |

| Molecular Weight | 228.33 g/mol | [7][8] |

| IUPAC Name | (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate | [9] |

| Appearance | Colorless to light yellow liquid | [9] |

| Predicted pKa | 10.60 ± 0.29 | [9] |

| Storage Conditions | 2-8°C, protect from light, store under inert gas | [5][9] |

The Imperative of Chirality in Piperidine Scaffolds

The introduction of a chiral center into a drug molecule can profoundly influence its pharmacological profile.[3] For piperidine-containing drugs, stereochemistry dictates the orientation of substituents, which in turn governs the binding affinity and selectivity for the target receptor or enzyme. Utilizing an enantiomerically pure building block like (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a strategic decision in drug design for several reasons:

-

Enhanced Potency and Selectivity: One enantiomer often exhibits significantly higher activity against the intended target, while the other may be inactive or even contribute to off-target effects.[3]

-

Improved Pharmacokinetic Profile: Stereochemistry can affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Reduced Side Effects and Toxicity: By eliminating the inactive or potentially harmful enantiomer, the therapeutic index of a drug can be improved.[3]

The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen is crucial for synthetic utility. It deactivates the ring nitrogen, preventing its interference in reactions targeting the primary amino group on the ethyl side chain. This Boc group can be readily removed under acidic conditions, revealing the secondary amine for subsequent functionalization.[4]

Synthetic Strategies and Methodologies

The synthesis of chiral piperidines is a critical area of research in organic chemistry.[1] While specific, detailed protocols for the industrial synthesis of (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate are often proprietary, a general and logical retrosynthetic approach can be outlined. A common strategy involves the stereoselective reduction of a prochiral ketone or imine precursor.

Below is a representative, generalized workflow for the asymmetric synthesis of this chiral building block.

Generalized Asymmetric Synthesis Workflow

Caption: Generalized workflow for asymmetric synthesis.

Explanatory Protocol

This protocol is a conceptual representation and requires optimization for specific reagents and conditions.

Part 1: Synthesis of the Prochiral Olefin

-

Reaction Setup: To a solution of N-Boc-4-piperidone in an anhydrous aprotic solvent (e.g., THF), add a suitable phosphonate ylide reagent (e.g., derived from triethyl phosphonoacetate and a strong base like NaH).

-

Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. Purify the resulting α,β-unsaturated ester by column chromatography.

Causality: The Horner-Wadsworth-Emmons reaction is chosen for its high efficiency in forming C=C bonds and its tolerance of various functional groups, providing the key intermediate for the subsequent asymmetric step.

Part 2: Stereoselective Reduction

-

Catalyst Preparation: In a high-pressure reactor, dissolve the α,β-unsaturated ester and a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand like BINAP) in a degassed solvent (e.g., methanol).

-

Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to the optimized pressure and stir at a controlled temperature.

-

Monitoring and Isolation: Monitor the reaction for H₂ uptake and completion. Upon completion, carefully vent the reactor and concentrate the solvent. The crude chiral ester can be purified or carried forward directly.

Causality: Asymmetric hydrogenation is a powerful method for setting stereocenters with high enantioselectivity. The choice of chiral ligand is critical as it coordinates with the metal center to create a chiral environment, directing the hydrogenation to one face of the double bond.

Part 3: Conversion to the Final Amine

-

Amide Formation: Convert the chiral ester to the corresponding primary amide. This can be achieved by treatment with ammonia in methanol or another suitable aminolysis method.

-

Amide Reduction: Reduce the chiral amide to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an anhydrous ether solvent like THF.

-

Final Purification: After a careful aqueous work-up, the final product, (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, is isolated and purified by chromatography or distillation to achieve the high purity required for pharmaceutical applications.

Causality: This two-step conversion from ester to amine via an amide is a robust and common transformation in organic synthesis. The reduction of the amide is a reliable method for forming the primary amine without affecting the Boc protecting group.

Applications in Drug Discovery and Development

(S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a valuable building block for creating active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS).[8] Its structure allows for the facile introduction of a chiral ethylamine side chain, a common pharmacophore in many neurologically active agents.

The primary application is as a key intermediate in multi-step syntheses.[5] The primary amine serves as a nucleophilic handle for elaboration, allowing for the construction of more complex molecules through reactions such as:

-

Amide bond formation

-

Reductive amination

-

Urea and thiourea formation

-

Sulfonamide synthesis

While this specific intermediate is not a final drug, it is integral to the synthesis of compounds being investigated as potential antidepressants, antipsychotics, and treatments for other neurological disorders.[8] For instance, similar chiral piperidine intermediates are crucial in the synthesis of PARP inhibitors like Niraparib, highlighting the importance of this structural class in modern oncology.[10]

Conclusion

(S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is more than a simple chemical reagent; it is an enabling tool in the hands of medicinal chemists. Its defined stereochemistry and versatile functional handles provide a reliable and efficient route to complex chiral molecules.[4] A thorough understanding of its properties and synthetic methodologies is paramount for its effective use in the rational design and development of the next generation of selective and potent therapeutics. The continued innovation in asymmetric synthesis will undoubtedly lead to even more efficient access to this and other vital chiral building blocks, further accelerating the drug discovery process.[1]

References

- The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-depth Technical Guide. (n.d.). Benchchem.

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.

- The Role of Piperidine Derivatives in Advanced Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2024). Advanced Journal of Chemistry, Section A.

- tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. (n.d.). PubChem.

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PubMed Central.

- tert-Butyl 4-[(1S)-1-aminoethyl]piperidine-1-carboxylate. (n.d.). MySkinRecipes.

- (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate. (n.d.). ChemicalBook.

- Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. (n.d.).

- TERT-BUTYL 4-(1-AMINOETHYL)PIPERIDINE-1-CARBOXYLATE. (n.d.). MySkinRecipes.

- (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate CAS-no-1036027-87-8. (n.d.). CoreyChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. nbinno.com [nbinno.com]

- 5. tert-Butyl 4-[(1S)-1-aminoethyl]piperidine-1-carboxylate [myskinrecipes.com]

- 6. (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate CAS-no-1036027-87-8 - Career Henan Chemical Co. [coreychem.com]

- 7. tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate | C12H24N2O2 | CID 22647295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. TERT-BUTYL 4-(1-AMINOETHYL)PIPERIDINE-1-CARBOXYLATE [myskinrecipes.com]

- 9. (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate | 1036027-87-8 [m.chemicalbook.com]

- 10. innospk.com [innospk.com]

A-Z Guide to (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate: Properties, Synthesis, and Application in Drug Discovery

Abstract

(S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry. Its unique stereochemistry and versatile functional groups make it a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its core physicochemical properties, with a detailed analysis of its molecular weight. Furthermore, it outlines a representative stereoselective synthetic protocol, discusses its application in the development of targeted therapies, and provides standardized methods for its analytical characterization. This document serves as a technical resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.

The Strategic Importance of Chiral Piperidines in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions. The introduction of a chiral center, as seen in (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, adds a critical layer of complexity and specificity.[2][3]

Chirality is paramount in drug design, as stereoisomers often exhibit markedly different pharmacological and toxicological profiles. The use of enantiomerically pure building blocks like the (S)-enantiomer of this piperidine derivative allows for the targeted synthesis of molecules that interact selectively with their biological targets. This selectivity can lead to enhanced potency, improved therapeutic indices, and reduced off-target effects.[2][3][4] The strategic incorporation of such chiral scaffolds is a cornerstone of modern drug discovery, enabling the development of safer and more effective medicines.[4]

Core Compound Profile

(S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a key intermediate used in organic and pharmaceutical synthesis.[5] The presence of a primary amine and a Boc-protected secondary amine on a chiral piperidine framework makes it a versatile component for constructing complex molecules.[6]

Physicochemical Properties & Molecular Weight Calculation

A precise understanding of a compound's molecular weight is fundamental for stoichiometric calculations in synthesis and for analytical characterization. The molecular formula for this compound is C₁₂H₂₄N₂O₂.[6][7]

Calculation of Molecular Weight:

-

Carbon (C): 12 atoms × 12.011 amu = 144.132 amu

-

Hydrogen (H): 24 atoms × 1.008 amu = 24.192 amu

-

Nitrogen (N): 2 atoms × 14.007 amu = 28.014 amu

-

Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu

-

Total Molecular Weight: 144.132 + 24.192 + 28.014 + 31.998 = 228.336 amu

This calculated value aligns with the experimentally determined and reported molecular weight of 228.33 g/mol .[6][7]

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [6][7] |

| Molecular Weight | 228.33 g/mol | [6][7] |

| CAS Number | 1036027-87-8 | [5] |

| Appearance | Colorless to light yellow liquid | [8] |

| Predicted pKa | 10.60 ± 0.29 | [8] |

| Storage | 2-8°C, protect from light | [8] |

Stereoselective Synthesis Pathway

Accessing the enantiomerically pure (S)-form of this compound is critical for its use in drug development. A common and effective strategy involves the asymmetric reductive amination of a ketone precursor. This approach establishes the crucial chiral center with high fidelity.

Synthesis Workflow

The causality behind this workflow is rooted in achieving stereocontrol. The use of a chiral auxiliary or catalyst during the reductive amination step is the cornerstone of the process, ensuring the desired (S)-configuration is preferentially formed. The Boc-protection of the piperidine nitrogen is a strategic choice to prevent side reactions and to allow for selective deprotection in later synthetic steps.

Caption: A generalized workflow for the stereoselective synthesis.

Exemplary Experimental Protocol: Asymmetric Reductive Amination

This protocol is a representative method. Researchers should optimize conditions based on their specific equipment and reagents.

-

Reactor Setup: To a stirred solution of tert-butyl 4-acetylpiperidine-1-carboxylate (1.0 eq) in an appropriate solvent such as methanol (MeOH) at 0 °C, add a chiral auxiliary (e.g., (S)-α-methylbenzylamine) or a chiral catalyst system.[9]

-

Imine Formation: Add an ammonia source (e.g., ammonium acetate) and a dehydrating agent (e.g., molecular sieves) to the reaction mixture. Allow the mixture to stir for 2-4 hours to facilitate the formation of the chiral imine intermediate. The choice of a chiral amine as an auxiliary directly influences the stereochemical outcome of the reduction.

-

Reduction: Introduce a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or a hydrogenation catalyst (e.g., Pd/C) under a hydrogen atmosphere. The reducing agent is chosen for its chemoselectivity, reducing the imine C=N bond without affecting the Boc-protecting group or the ester.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Upon completion, quench the reaction carefully. Perform an aqueous workup to remove inorganic salts. The organic layer is then dried and concentrated under reduced pressure. The crude product is purified using flash column chromatography on silica gel to isolate the desired (S)-enantiomer with high purity.

-

Validation: The final product's identity and enantiomeric excess (e.e.) must be confirmed via analytical techniques as described in Section 5.

Applications in Drug Discovery: A Building Block for Targeted Therapies

The dual functionality of (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate makes it an invaluable building block for creating active pharmaceutical ingredients (APIs) that target a range of diseases, including neurological disorders and cancers.[6][10] Its structure allows for the creation of diverse chemical libraries for screening against various biological targets like enzymes and receptors.[11]

Case Study: Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding pocket of the enzyme. The primary amine of this building block can be functionalized to form a key hydrogen bond donor/acceptor pair, while the piperidine ring serves as a robust scaffold to orient other pharmacophoric elements. For example, in the synthesis of inhibitors targeting Vascular Endothelial Growth Factor (VEGF) Receptor Tyrosine Kinase, piperidine-containing fragments are crucial for achieving high potency and selectivity.[10]

Caption: Inhibition of the VEGFR signaling pathway by a kinase inhibitor.

Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a non-negotiable step in the research and development process.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The integration of proton signals should correspond to the 24 hydrogens, and the chemical shifts will be characteristic of the piperidine ring, the ethyl group, and the bulky tert-butyl group.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI-MS) will typically show a protonated molecule [M+H]⁺ at approximately m/z 229.3.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. Using a chiral stationary phase, the (S) and (R) enantiomers can be separated, allowing for the precise quantification of the enantiomeric excess (e.e.) of the synthesized product.

Safety and Handling

Based on aggregated GHS data, this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[7][12] It may also cause respiratory irritation.[7][12]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[6][8]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

(S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a privileged chiral scaffold in medicinal chemistry. Its precise molecular weight of 228.33 g/mol , coupled with its versatile functional handles, makes it a powerful tool for the synthesis of stereochemically defined drug candidates. A thorough understanding of its properties, synthetic routes, and applications is essential for any scientist working to develop the next generation of targeted therapeutics. The continued use of such well-defined building blocks will undoubtedly accelerate the discovery of novel and impactful medicines.

References

-

MySkinRecipes. TERT-BUTYL 4-(1-AMINOETHYL)PIPERIDINE-1-CARBOXYLATE. Available from: [Link]

-

PubChem. tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available from: [Link]

-

ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Available from: [Link]

-

PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Available from: [Link]

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available from: [Link]

-

ACS Publications. Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. Available from: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate CAS-no-1036027-87-8 - Career Henan Chemical Co. [coreychem.com]

- 6. TERT-BUTYL 4-(1-AMINOETHYL)PIPERIDINE-1-CARBOXYLATE [myskinrecipes.com]

- 7. tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate | C12H24N2O2 | CID 22647295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate | 1036027-87-8 [m.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. atlantis-press.com [atlantis-press.com]

- 11. benchchem.com [benchchem.com]

- 12. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]

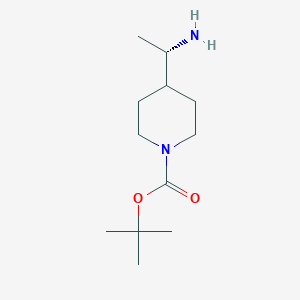

(s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate structure

An In-depth Technical Guide to (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. The document details its structural features, physicochemical properties, a robust stereoselective synthetic pathway, and state-of-the-art analytical characterization techniques. Furthermore, it explores the compound's application as a key intermediate in the synthesis of complex molecular architectures, particularly for agents targeting the central nervous system (CNS). Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.

Introduction and Significance

(S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, identified by CAS Number 1036027-87-8, is a highly functionalized piperidine derivative.[1][2][3][4] Its structure is defined by three key components: a piperidine ring, a stereochemically defined (S)-1-aminoethyl moiety at the C4 position, and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.

-

The Piperidine Scaffold: The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its saturated, non-aromatic nature provides a three-dimensional geometry that can effectively orient substituents to interact with biological targets.[5]

-

The Chiral Aminoethyl Group: The presence of a chiral primary amine provides a critical anchor point for further chemical elaboration. The specific (S)-stereochemistry is crucial, as stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.[6] The ability to introduce this specific enantiomer is a key advantage in modern drug design.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the piperidine nitrogen. Its function is twofold: it deactivates the otherwise reactive secondary amine during synthetic manipulations on other parts of the molecule and enhances solubility in common organic solvents. It can be removed cleanly under acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen.[7]

This combination of features makes the title compound a valuable intermediate for creating novel piperidine-based compounds with desired biological activities, particularly for CNS agents such as antidepressants and antipsychotics.[8]

Physicochemical and Structural Properties

The fundamental properties of (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.

Table 1: Physicochemical Data

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl 4-[(1S)-1-aminoethyl]piperidine-1-carboxylate | [2] |

| CAS Number | 1036027-87-8 | [1][3][4] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][9] |

| Molecular Weight | 228.33 g/mol | [2][9] |

| Appearance | Colorless to light yellow liquid/oil | [2] |

| Predicted Boiling Point | 310.3 ± 15.0 °C | [2] |

| Predicted Density | 1.019 ± 0.06 g/cm³ | [2] |

| Storage Conditions | 2-8°C, under inert gas, protected from light | [2] |

Chemical Structure Diagram

The diagram below illustrates the two-dimensional structure of the molecule, highlighting the key functional groups.

Caption: 2D structure of (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

Synthesis and Purification Protocol

A robust and stereoselective synthesis is paramount for producing enantiomerically pure intermediates. The following protocol describes a representative multi-step synthesis starting from the commercially available N-Boc-4-piperidone. This pathway is designed for high stereocontrol and good overall yield.

Synthetic Workflow Diagram

Caption: Stereoselective synthesis workflow from N-Boc-4-piperidone.

Step-by-Step Experimental Protocol

Step 1: Wittig Reaction to form (1-Boc-piperidin-4-ylidene)acetonitrile

-

Rationale: This step introduces the two-carbon side chain required for the final aminoethyl group. The Wittig reaction is a reliable method for forming a carbon-carbon double bond from a ketone. Using a stabilized ylide like (triphenylphosphoranylidene)acetonitrile favors the formation of the desired alkene.

-

Procedure:

-

To a stirred solution of (triphenylphosphoranylidene)acetonitrile (1.1 eq.) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 eq.).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield (1-Boc-piperidin-4-ylidene)acetonitrile as a solid.

-

Step 2: Stereoselective Reduction to form tert-butyl 4-((S)-1-aminoethyl)piperidine-1-carboxylate

-

Rationale: This is the key stereochemistry-defining step. A chiral auxiliary or a chiral catalyst is used during the reduction of the imine (formed in situ) or a related precursor to selectively form the (S)-enantiomer. For this guide, we will describe a diastereoselective reduction approach. An alternative is the use of a chiral amine in a reductive amination protocol.

-

Procedure:

-

The product from Step 1 is subjected to a stereoselective reduction. A common method involves converting the nitrile to an amine and then performing a resolution, or a more direct asymmetric reduction. A practical approach involves the use of a chiral auxiliary.

-

For instance, the double bond can be reduced, followed by introduction of a chiral auxiliary to the nitrile group before its reduction to the amine.

-

A more direct and modern approach is asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand) on a suitable precursor like an enamine.

-

As a representative method for forming the racemic mixture followed by resolution (a common industrial approach):

-

Reduce the nitrile from Step 1 to the corresponding amine using a reducing agent like Lithium Aluminum Hydride (LiAlH₄) in THF. This will produce the racemic (R/S) mixture of tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

-

Perform a classical resolution using a chiral acid such as (S)-(+)-Mandelic acid or Di-p-toluoyl-L-tartaric acid.

-

Dissolve the racemic amine in a suitable solvent (e.g., ethanol).

-

Add a solution of the chiral acid (0.5 eq.). The desired (S)-amine will preferentially form a diastereomeric salt that is less soluble and crystallizes out.

-

Filter the salt and recrystallize to enhance diastereomeric purity.

-

Treat the purified salt with a base (e.g., aq. NaOH) and extract with an organic solvent (e.g., dichloromethane) to liberate the free (S)-amine.

Step 3: Purification

-

Rationale: Final purification is critical to meet the high-purity standards required for pharmaceutical intermediates.

-

Procedure:

-

Dry the organic extracts containing the final product over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

If necessary, perform a final purification by flash column chromatography (Silica gel, Dichloromethane:Methanol gradient with 1% triethylamine to prevent streaking) to yield the final product with >98% purity.

-

Analytical Characterization

To confirm the identity, purity, and stereochemical integrity of the synthesized compound, a suite of analytical techniques is employed. The data presented in Table 2 are expected values based on the compound's structure and analysis of similar molecules.[7][10]

Table 2: Expected Analytical Data

| Technique | Expected Data |

| ¹H NMR | δ (ppm) ~4.0 (br m, 2H, piperidine CH₂-N), ~2.8-2.6 (m, 3H, piperidine CH₂-N & CH-NH₂), ~1.7-1.5 (m, 2H, piperidine CH₂), ~1.45 (s, 9H, Boc C(CH₃)₃), ~1.3-1.1 (m, 3H, piperidine CH & CH₂), ~1.05 (d, 3H, CH-CH₃) |

| ¹³C NMR | δ (ppm) ~155 (C=O, Boc), ~80 (C(CH₃)₃, Boc), ~50 (CH-NH₂), ~45 (piperidine CH₂-N), ~40 (piperidine CH), ~30 (piperidine CH₂), ~28.5 (C(CH₃)₃, Boc), ~20 (CH-CH₃) |

| Mass Spec (ESI+) | m/z 229.19 [M+H]⁺, 251.17 [M+Na]⁺ |

| IR Spectroscopy | ν (cm⁻¹) ~3350 (N-H stretch), ~2970-2850 (C-H stretch), ~1680 (C=O stretch, urethane), ~1160 (C-O stretch) |

| Chiral HPLC | Single peak for (S)-enantiomer under appropriate conditions, baseline separation from (R)-enantiomer. |

Analytical Methodologies

Protocol 1: NMR Spectroscopy (¹H and ¹³C)

-

Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

Interpretation: The ¹H NMR spectrum should show a characteristic singlet at ~1.45 ppm for the nine equivalent protons of the Boc group. The piperidine ring protons will appear as complex multiplets in the aliphatic region. The methyl group of the aminoethyl side chain will be a doublet, coupling to the adjacent chiral proton. The ¹³C NMR will confirm the presence of the urethane carbonyl (~155 ppm) and the quaternary and methyl carbons of the Boc group.

Protocol 2: Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample in methanol or acetonitrile.

-

Infuse the solution directly into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).

-

Acquire the spectrum in positive ion mode.

-

Interpretation: The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z ~229.19. The sodium adduct [M+Na]⁺ may also be present. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC)

-

Rationale: Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the final product, confirming the success of the stereoselective synthesis. A chiral stationary phase (CSP) is used to differentially interact with the two enantiomers.[11][12]

-

Procedure:

-

Column: Use a suitable chiral column, such as one based on a Pirkle-concept or a polysaccharide-based CSP.

-

Mobile Phase: A typical mobile phase would be a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used.

-

Analysis: Inject a solution of the final product. The retention times of the (S) and (R) enantiomers will differ, allowing for their quantification. A sample of the racemic material should be run to identify the peaks for both enantiomers. The enantiomeric excess is calculated from the relative peak areas.

-

Applications in Drug Development

(S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is not an active pharmaceutical ingredient (API) itself but serves as a high-value intermediate. Its structure is strategically designed for facile incorporation into more complex drug candidates. The primary amine serves as a versatile handle for building out molecular complexity, while the Boc-protected piperidine acts as a core scaffold.

While specific drug synthesis pathways using this exact intermediate are often proprietary, the utility of this structural motif is well-established. For example, related chiral piperidine intermediates are crucial in the synthesis of major drugs. The compound tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate is a key building block for Niraparib, a PARP inhibitor for cancer therapy.[6] Similarly, other substituted piperidines are central to drugs like Crizotinib. These examples underscore the pharmaceutical industry's reliance on high-quality, stereochemically pure piperidine building blocks.

Conceptual Incorporation into an API

The diagram below illustrates conceptually how the intermediate can be used. The primary amine can be acylated, alkylated, or used in a reductive amination to connect to another part of a target molecule (R-group). The Boc group can then be removed to allow for further derivatization at the piperidine nitrogen.

Caption: Conceptual workflow for API synthesis using the title compound.

Safety and Handling

Proper handling of all chemical reagents is crucial for laboratory safety. Based on available safety data sheets (SDS), (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate possesses the following hazards.[9]

GHS Hazard Statements

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C under an inert atmosphere.[2]

-

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Conclusion

(S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a sophisticated and valuable chiral building block for modern pharmaceutical research. Its unique combination of a piperidine scaffold, a stereodefined primary amine, and a versatile protecting group makes it an ideal starting point for the synthesis of complex and biologically active molecules. This guide has provided a detailed framework for its synthesis, characterization, and application, offering researchers and drug developers the technical insights needed to effectively utilize this important intermediate in their discovery programs.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. Retrieved from inno-chem.com. [Link]

-

Aaron Chemicals. (n.d.). tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. Retrieved from Aaron Chemicals. [Link]

-

Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at PubMed Central. [Link]

-

MySkinRecipes. (n.d.). TERT-BUTYL 4-(1-AMINOETHYL)PIPERIDINE-1-CARBOXYLATE. Retrieved from MySkinRecipes. [Link]

-

Royal Society of Chemistry. (2018). Supporting Information. Retrieved from RSC. [Link]

-

MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from Wikipedia. [Link]

-

Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from PubChem. [Link]

-

Zhang, J. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie. Available at NIH. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from inno-chem.com. [Link]

-

Royal Society of Chemistry. (2011). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. [Link]

-

PubChem. (n.d.). tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. Retrieved from PubChem. [Link]

-

ResearchGate. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from ResearchGate. [Link]

-

Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from Atlantis Press. [Link]

- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

PubChem. (n.d.). tert-butyl 4-((1R)-1-aminoethyl)piperidine-1-carboxylate. Retrieved from PubChem. [Link]

-

PubChemLite. (n.d.). Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate (C12H24N2O2). Retrieved from PubChemLite. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). (R)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate. Retrieved from Chemdad. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex. [Link]

-

ResearchGate. (2013). Chromatographic Separation of Chiral Drugs in a Diallyl-L-tartardiamide-based Stationary Phase. Retrieved from ResearchGate. [Link]

-

PubMed. (2016). Chiral separation of acidic compounds using an O-9-(tert-butylcarbamoyl)quinidine functionalized monolith in micro-liquid chromatography. Retrieved from PubMed. [Link]

Sources

- 1. 1036027-87-8 | (S)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 2. (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate CAS-no-1036027-87-8 - Career Henan Chemical Co. [coreychem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. CAS No. 1036027-87-8 Specifications | Ambeed [ambeed.com]

- 5. mdpi.com [mdpi.com]

- 6. innospk.com [innospk.com]

- 7. rsc.org [rsc.org]

- 8. TERT-BUTYL 4-(1-AMINOETHYL)PIPERIDINE-1-CARBOXYLATE [myskinrecipes.com]

- 9. tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate | C12H24N2O2 | CID 22647295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. Chiral separation of acidic compounds using an O-9-(tert-butylcarbamoyl)quinidine functionalized monolith in micro-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (S)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate

Abstract

(S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. Its stereodefined structure, featuring a piperidine core and a chiral aminoethyl side chain, makes it a crucial intermediate for drug discovery and development. This technical guide provides a comprehensive overview of the synthetic routes to this compound, with a primary focus on a robust and scalable diastereoselective approach using a chiral auxiliary. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and discuss the critical aspects of purification and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding and practical guidance for the synthesis of this important molecule.

Introduction: The Significance of Chiral Piperidines in Drug Discovery

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its conformational flexibility and ability to engage in various intermolecular interactions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. When combined with a chiral center, as in (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, the resulting molecule offers the potential for stereospecific interactions with biological targets, leading to improved potency and reduced off-target effects.

The synthesis of enantiomerically pure piperidine derivatives, therefore, is a critical endeavor in the pharmaceutical industry. The challenge lies in controlling the stereochemistry at the desired position, which necessitates the use of asymmetric synthesis strategies. This guide will explore and compare several of these strategies, ultimately focusing on a practical and efficient method for the preparation of the title compound.

Strategic Approaches to the Asymmetric Synthesis

Several synthetic strategies can be envisioned for the preparation of (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate from the readily available starting material, N-Boc-4-acetylpiperidine. The choice of route often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiomeric purity.

-

Asymmetric Hydrogenation: This method involves the direct hydrogenation of an imine or enamine precursor using a chiral catalyst, typically a transition metal complex with a chiral ligand. While potentially highly efficient and atom-economical, this approach can require specialized high-pressure equipment and expensive catalysts.[1]

-

Biocatalysis: The use of enzymes, such as transaminases or imine reductases, offers a green and highly selective alternative for the synthesis of chiral amines.[2] These enzymes can operate under mild conditions and often provide excellent enantioselectivity. However, enzyme availability, substrate scope, and the need for specialized biochemical expertise can be limiting factors.

-

Chiral Auxiliary-Mediated Synthesis: This classical yet highly reliable method involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a subsequent reaction. The resulting diastereomers can then be separated, and the auxiliary removed to yield the desired enantiomerically pure product. This approach is often favored for its predictability and robustness.

This guide will focus on the chiral auxiliary-mediated diastereoselective reductive amination as the core synthetic strategy due to its proven reliability and accessibility for most synthetic chemistry laboratories.

Featured Synthesis Route: Diastereoselective Reductive Amination

The chosen synthetic pathway involves a three-step sequence starting from N-Boc-4-acetylpiperidine:

-

Imine Formation: Condensation of the ketone with a chiral amine, (S)-(-)-α-methylbenzylamine, to form a diastereomeric mixture of imines.

-

Diastereoselective Reduction: Reduction of the imine mixture to the corresponding secondary amines, favoring the formation of one diastereomer.

-

Chiral Auxiliary Removal: Cleavage of the chiral auxiliary to yield the target primary amine.

A schematic overview of the diastereoselective reductive amination route.

Mechanistic Rationale and Causality

The success of this strategy hinges on the ability of the chiral auxiliary, (S)-(-)-α-methylbenzylamine, to induce facial selectivity during the reduction of the imine intermediate. The formation of the imine from N-Boc-4-acetylpiperidine and the chiral amine creates two new stereocenters. Upon reduction, the hydride can attack from either the Re or Si face of the imine. The steric bulk of the phenyl group on the chiral auxiliary effectively shields one face of the imine, directing the hydride to attack from the less hindered face. This results in the preferential formation of one diastereomer over the other.

The choice of the reducing agent and reaction conditions is critical for maximizing this diastereoselectivity. A titanium(IV) ethoxide/sodium borohydride system has been shown to be effective in similar reductive aminations, proceeding through a titanium-chelated intermediate that enhances the stereochemical control.[3]

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(1-(((S)-1-phenylethyl)imino)ethyl)piperidine-1-carboxylate (Imine Formation)

Protocol:

-

To a solution of N-Boc-4-acetylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., argon or nitrogen), add (S)-(-)-α-methylbenzylamine (1.1 eq).

-

To this mixture, add titanium(IV) ethoxide (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Filter the resulting suspension through a pad of Celite®, washing the filter cake with DCM.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude imine intermediate, which is used in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-((S)-1-(((S)-1-phenylethyl)amino)ethyl)piperidine-1-carboxylate (Diastereoselective Reduction)

Protocol:

-

Dissolve the crude imine from the previous step in anhydrous methanol (10 mL/mmol) and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Carefully quench the reaction by the dropwise addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude mixture of diastereomers.

Step 3: Purification of Diastereomers

The two diastereomers, (S,S) and (R,S), can be separated by column chromatography on silica gel.[4]

Chromatography Conditions:

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate gradient |

| Detection | UV (if applicable) or staining (e.g., ninhydrin) |

Note: The optimal solvent system for separation should be determined by TLC analysis. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to reduce tailing of the amine products on the silica gel.

Step 4: Synthesis of (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate (Chiral Auxiliary Removal)

Protocol:

-

Dissolve the purified (S,S)-diastereomer in methanol (10 mL/mmol).

-

Add palladium on carbon (10% w/w, 5-10 mol%) to the solution.

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate.

Data Summary and Expected Outcomes

| Step | Product | Expected Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| 1 & 2 | Diastereomeric Amines | 80-90% (over 2 steps) | 85:15 to 95:5 (S,S):(R,S) | N/A |

| 3 | Purified (S,S)-Diastereomer | >95% recovery from chromatography | >98:2 | N/A |

| 4 | Final Product | >90% | N/A | >98% |

Note: Yields and selectivities are estimates based on literature precedents for similar reactions and may vary depending on the specific reaction conditions and scale.[3]

Conclusion and Future Perspectives

The diastereoselective reductive amination using a chiral auxiliary represents a reliable and scalable method for the synthesis of (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate. The readily available starting materials, straightforward experimental procedures, and high levels of stereocontrol make this an attractive route for both academic and industrial laboratories.

Future advancements in this area may focus on the development of more efficient and recyclable chiral auxiliaries or the transition to catalytic asymmetric methods as they become more robust and cost-effective. Biocatalytic approaches, in particular, hold significant promise for the sustainable and highly enantioselective production of this and other chiral piperidine building blocks.

A summary of the key experimental workflow.

References

-

Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. [Link]

-

O'Reilly, E. O., et al. (2014). A Regio- and Stereoselective ω-Transaminase/Monoamine Oxidase Cascade for the Synthesis of Chiral 2,5-Disubstituted Pyrrolidines. Angewandte Chemie International Edition, 53(9), 2447-2450. [Link]

- Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine.

-

Matassini, C., et al. (2016). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 21(3), 292. [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.

-

Gajera, N. N., et al. (2013). tert-Butyl 4-{[2-amino-4-(2-hy-droxy-phen-yl)pyrimidin-5-yl]meth-yl}piperazine-1-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1577–o1578. [Link]

-

Mochizuki, A., et al. (2008). Enantioselective Synthesis of Piperidine Diamine Derivatives as Novel fXa Inhibitors. Chemical & Pharmaceutical Bulletin, 56(3), 338-343. [Link]

-

An, G., et al. (2025). An Asymmetric Reductive Amination Synthesis of Ritlecitinib Using (S)-α-Methylbenzylamine as Chiral Auxiliary. Molecules, 30(12), 1234. [Link]

Sources

Spectroscopic Profile of (s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of (s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate (CAS No. 1036027-87-8), a chiral piperidine derivative of significant interest in pharmaceutical development. As a key building block, its unambiguous structural confirmation is paramount for advancing drug discovery programs. This document addresses the current landscape of publicly available data and offers an in-depth, predictive analysis of its spectral features based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Standardized experimental protocols for data acquisition are also provided to aid researchers in their empirical validation efforts.

Introduction and Structural Overview

(s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a bifunctional molecule featuring a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group and a chiral (s)-1-aminoethyl substituent at the C4 position. The Boc protecting group is a cornerstone of modern organic synthesis, enabling regioselective reactions by temporarily masking the reactivity of the piperidine nitrogen. The primary amine and the defined stereocenter make this compound a valuable synthon for constructing complex, enantiomerically pure active pharmaceutical ingredients (APIs).

Given its role as a critical intermediate, verifying its structure and purity is a non-negotiable step in any synthetic workflow. Spectroscopic methods provide the necessary tools for this confirmation. However, it is important to note that as of the date of this publication, experimentally-derived spectra for this specific compound are not widely available in public databases.[1] This guide, therefore, serves a dual purpose: to predict the expected spectroscopic signatures and to provide robust methodologies for their experimental acquisition.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.33 g/mol |

| Monoisotopic Mass | 228.1838 Da |

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data for the title compound. These predictions are derived from the analysis of its chemical structure and comparison with closely related, well-characterized analogs.[1][4][5]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The asymmetry introduced by the chiral center and the conformational rigidity imparted by the piperidine ring are expected to result in a complex but interpretable spectrum.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Rationale & Causality |

|---|---|---|---|---|

| ~ 4.05 | br d | 2H | H2ₑ, H6ₑ (Piperidine) | Equatorial protons on carbons adjacent to the Boc-protected nitrogen are deshielded. The signal is often broad due to restricted rotation around the N-C(O) bond. |

| ~ 2.80 - 2.65 | m | 1H | H7 (CH-NH₂) | Methine proton of the aminoethyl group, coupled to the adjacent methyl and piperidine protons. |

| ~ 2.60 | br t | 2H | H2ₐ, H6ₐ (Piperidine) | Axial protons adjacent to the nitrogen are typically shielded relative to their equatorial counterparts. |

| ~ 1.75 - 1.60 | m | 2H | H3ₑ, H5ₑ (Piperidine) | Equatorial protons on the piperidine ring. |

| ~ 1.45 | s | 9H | Boc (-C(CH₃)₃) | A characteristic sharp singlet representing the nine equivalent protons of the tert-butyl group.[1] |

| ~ 1.30 | br s | 2H | -NH₂ | The primary amine protons typically appear as a broad singlet and are exchangeable with D₂O. |

| ~ 1.20 - 1.05 | m | 3H | H3ₐ, H5ₐ, H4 (Piperidine) | Overlapping signals for the axial protons and the C4 methine proton. |

| ~ 1.00 | d | 3H | H8 (-CH₃) | Doublet for the methyl group protons, coupled to the H7 methine proton. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the number and electronic environment of the carbon atoms in the molecule. The proton-decoupled spectrum is expected to show 10 distinct signals, corresponding to the 10 chemically non-equivalent carbon atoms.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale & Causality |

|---|---|---|

| ~ 154.9 | Carbonyl (C=O) of Boc | The carbamate carbonyl carbon is significantly deshielded and appears in a characteristic downfield region.[1] |

| ~ 79.5 | Quaternary Carbon of Boc | The quaternary carbon of the tert-butyl group.[1] |

| ~ 51.0 | C7 (CH-NH₂) | The chiral methine carbon of the aminoethyl group. |

| ~ 44.0 (broad) | C2, C6 (Piperidine) | Carbons adjacent to the Boc-protected nitrogen. The signal may be broadened due to rotamers. |

| ~ 40.5 | C4 (Piperidine) | The piperidine carbon to which the aminoethyl group is attached. |

| ~ 29.5 | C3, C5 (Piperidine) | Methylene carbons of the piperidine ring. |

| ~ 28.4 | Methyls of Boc (-C(CH₃)₃) | The three equivalent methyl carbons of the tert-butyl group. |

| ~ 20.0 | C8 (-CH₃) | The terminal methyl carbon of the aminoethyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray ionization (ESI) in positive ion mode is the preferred method for this class of compounds.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion Assignment | Interpretation |

|---|---|---|

| 229.19 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of the compound. |

| 173.13 | [M+H - C₄H₈]⁺ or [M-56+H]⁺ | A highly characteristic fragment resulting from the loss of isobutylene from the Boc protecting group.[1] This is often the base peak. |

| 129.14 | [M+H - C₅H₉O₂]⁺ or [M-100+H]⁺ | Loss of the entire Boc group. |

| 70.08 | [C₄H₈N]⁺ | Fragmentation of the piperidine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3350 - 3250 (broad) | N-H (Amine) | Symmetric and asymmetric stretching |

| 2975 - 2850 | C-H (Alkyl) | Stretching |

| ~ 1685 | C=O (Carbamate) | Stretching |

| 1650 - 1580 | N-H (Amine) | Bending (scissoring) |

| 1160 - 1250 | C-N, C-O | Stretching |

Experimental Protocols for Spectroscopic Analysis

To facilitate the empirical validation of the predicted data, the following standardized protocols are recommended.

Sample Preparation

-

NMR Spectroscopy: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Mass Spectrometry: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this solution to 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

IR Spectroscopy: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) for Fourier-Transform Infrared (FTIR) spectroscopy, or using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Data Acquisition

Workflow for Spectroscopic Characterization

Caption: Workflow from sample preparation to structural confirmation.

¹H and ¹³C NMR Spectroscopy

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse (zg30)

-

Scans: 16-64

-

Relaxation Delay: 1.0 - 2.0 seconds

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Scans: 1024-4096 (concentration-dependent)

-

Relaxation Delay: 2.0 seconds

-

Spectral Width: -10 to 220 ppm

-

Mass Spectrometry

-

Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer with an ESI source.

-

Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Scan Range: 50 - 500 m/z

-

Collision Energy (for MS/MS): 10-40 eV (for fragmentation analysis)

-

IR Spectroscopy

-

Instrument: FTIR Spectrometer

-

Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32

-

Conclusion